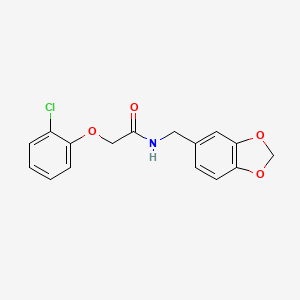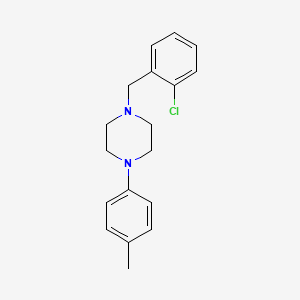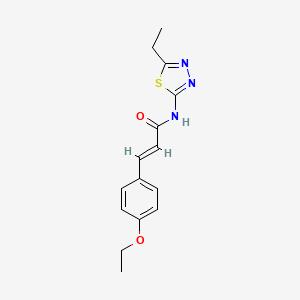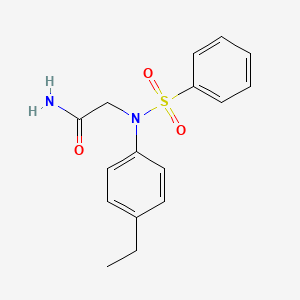
4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide
Descripción general
Descripción
4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thioamides and is commonly used as a reagent in organic chemistry. In
Mecanismo De Acción
The exact mechanism of action of 4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity by inducing oxidative stress and DNA damage in cancer cells. This compound has also been shown to inhibit the activity of several enzymes that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various animal models. This compound has also been shown to inhibit the activity of several enzymes that are involved in various disease processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines and has the potential to be developed into a novel anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide. One of the most promising directions is the development of this compound as a novel anti-cancer drug. Further studies are needed to explore the mechanism of action of this compound and to identify the specific cancer types that are most sensitive to this compound. In addition, future studies should explore the potential applications of this compound in other fields of scientific research, such as drug discovery and enzyme inhibition.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent anti-cancer activity and has the potential to be developed into a novel anti-cancer drug. Further studies are needed to explore the mechanism of action of this compound and to identify the specific cancer types that are most sensitive to this compound.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various animal models.
In addition to its anti-cancer activity, this compound has also been studied for its potential applications in the field of drug discovery. This compound has been shown to inhibit the activity of several enzymes that are involved in various disease processes, including HIV-1 integrase, cysteine proteases, and metalloproteinases.
Propiedades
IUPAC Name |
4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-18(2)14-8-4-12(5-9-14)16(20)17-13-6-10-15(19-3)11-7-13/h4-11H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGENABLHZGLBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)

![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)


![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)

